Methyl 2-chloro-3-methylisonicotinate chemical properties
Methyl 2-chloro-3-methylisonicotinate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-chloro-3-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
Methyl 2-chloro-3-methylisonicotinate (CAS No. 787596-41-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis and medicinal chemistry.[1][2] Its strategic arrangement of functional groups—a reactive chlorine atom, a functionalizable methyl group, and an ester handle—on a pyridine core makes it a highly valuable scaffold for constructing complex molecular architectures.
The pyridine ring itself is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound offers multiple, orthogonal reaction sites. The chlorine at the 2-position is activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen, a well-established principle in pyridine chemistry.[3][4] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A comprehensive understanding of a compound's physical properties is foundational to its application in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for Methyl 2-chloro-3-methylisonicotinate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 787596-41-2 | [1][2][5][6][7] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2][6] |
| Molecular Weight | 185.61 g/mol | [1][2][8] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 266.39 °C at 760 mmHg | [6] |
| Density | 1.248 g/cm³ | [6] |
| Flash Point | 114.91 °C | [6] |
| Refractive Index | 1.528 | [6] |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | [1] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Purification
The primary and most efficient route to Methyl 2-chloro-3-methylisonicotinate is through the esterification of its corresponding carboxylic acid.[1] This method is reliable and provides high yields, making it suitable for both lab-scale and potential scale-up operations.
Workflow for Synthesis
Caption: Synthetic workflow for Methyl 2-chloro-3-methylisonicotinate.
Detailed Experimental Protocol: Esterification
This protocol is a self-validating system, where successful execution relies on the careful control of stoichiometry and reaction conditions.
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Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methylisonicotinic acid (1.0 eq).[9]
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. The choice of DMF is critical; its polar aprotic nature facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilic carboxylate.
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Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq). K₂CO₃ is a mild inorganic base, sufficient to deprotonate the carboxylic acid to form the nucleophilic carboxylate anion required for the subsequent step.
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Esterification: Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the stirring solution at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Rf value of 0.4 in 10% ethyl acetate/n-hexane).[1]
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Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product is purified via flash column chromatography on silica gel (100-200 mesh) using a gradient of 10-15% ethyl acetate in n-hexane as the eluent to afford the pure product as a colorless liquid.[1] A reported yield for this procedure is as high as 93.38%.[1]
Chemical Reactivity: A Multi-Functional Scaffold
The synthetic utility of Methyl 2-chloro-3-methylisonicotinate stems from the distinct reactivity of its three primary functional groups. This allows for selective and sequential modifications.
Caption: Reactivity hotspots of Methyl 2-chloro-3-methylisonicotinate.
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C2-Chloro Group (SₙAr Reactions): The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the displacement of the chloride ion.[3][10] This is the most exploited reaction pathway, allowing for the introduction of a wide variety of nucleophiles such as amines, thiols, and alkoxides to build molecular diversity.[1][11]
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C3-Methyl Group (Functionalization): The methyl group at the 3-position can be functionalized, most commonly via radical bromination.[1]
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Protocol: Radical Bromination: Treatment with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux conditions efficiently converts the methyl group to a bromomethyl group (methyl 3-(bromomethyl)-2-chloroisonicotinate).[1] This reaction proceeds with high yields (e.g., 93.6%) and transforms the relatively inert methyl group into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.[1]
-
-
C4-Ester Group (Derivatization): The methyl ester at the 4-position serves as a classic handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH) or converted directly into amides by reacting with amines, often at elevated temperatures or with coupling agents. This versatility is crucial for peptide-like linkages or for modifying solubility and pharmacokinetic properties.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. In CDCl₃, the spectrum shows characteristic signals: a doublet of doublets for the pyridine H-6 proton around δ 8.31-8.33, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl protons at δ 3.96, and a singlet for the C3-methyl group protons at δ 2.59.[1] The distinct chemical shifts and coupling patterns are consistent with the assigned structure.
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Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight. The compound typically shows a molecular ion peak [M+H]⁺ at m/z 186.14, which corresponds to the calculated molecular weight.[1] This provides definitive confirmation of the compound's molecular formula.
Applications in Drug Discovery and Organic Synthesis
Methyl 2-chloro-3-methylisonicotinate is not an end-product but a valuable starting material. Its utility lies in its role as a versatile building block for synthesizing more complex, biologically active molecules. The presence of the chloro substituent is particularly significant, as chlorine is a common atom in FDA-approved drugs and can profoundly improve potency and pharmacokinetic profiles, an effect sometimes termed the "magic chloro effect".[12]
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Scaffold for Heterocyclic Libraries: By leveraging the sequential and selective reactivity at its three functional sites, chemists can rapidly generate libraries of diverse pyridine-based compounds for high-throughput screening in drug discovery programs.
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Intermediate for Agrochemicals and Pharmaceuticals: The 2-chloropyridine motif is a key component in various fungicides and insecticides.[11] This building block provides a direct entry into such structures. For example, the brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, can be reacted with various amines to produce compounds with potential biological activity.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related structures like 2-chloroisonicotinic acid are classified as causing skin and serious eye irritation.[13] It is prudent to handle Methyl 2-chloro-3-methylisonicotinate with similar care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13]
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Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[5]
References
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Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo. Retrieved from [Link]
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The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. (n.d.). EPFL. Retrieved from [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Chempanda. Retrieved from [Link]
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2-Chloropyridine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New - American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]
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methyl 3-cyano-2-hydroxy-6-methylisonicotinate - Chemical Synthesis Database. (2025). ChemSynthesis. Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). YouTube. Retrieved from [Link]
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"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed. (2023). PubMed. Retrieved from [Link]
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021). YouTube. Retrieved from [Link]
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